molecular formula C6H11NO2 B1678938 (S)-Piperidine-3-carboxylic acid CAS No. 59045-82-8

(S)-Piperidine-3-carboxylic acid

Cat. No. B1678938
CAS RN: 59045-82-8
M. Wt: 129.16 g/mol
InChI Key: XJLSEXAGTJCILF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ -aminobutyric acid) uptake.
(S)-nipecotic acid is the (S)-enantiomer of nipecotic acid. It is an enantiomer of a (R)-nipecotic acid.

properties

IUPAC Name

(3S)-piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Piperidine-3-carboxylic acid

CAS RN

59045-82-8, 498-95-3
Record name Nipecotic acid, S(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059045828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nipecotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3S)-(+)-Piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIPECOTIC ACID, S-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2635N2PS4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Piperidine-3-carboxylic acid
Reactant of Route 2
(S)-Piperidine-3-carboxylic acid
Reactant of Route 3
(S)-Piperidine-3-carboxylic acid
Reactant of Route 4
(S)-Piperidine-3-carboxylic acid
Reactant of Route 5
(S)-Piperidine-3-carboxylic acid
Reactant of Route 6
(S)-Piperidine-3-carboxylic acid

Citations

For This Compound
26
Citations
E Bartoszak-Adamska, Z Dega-Szafran… - Journal of Molecular …, 2011 - Elsevier
2:2 Complex of (R) and (S)-piperidine-3-carboxylic acids (P3C) with (2R,3R)-tartaric acid (TA), 1, has been characterized by single-crystal X-ray analysis, FTIR and NMR spectroscopies…
Number of citations: 7 www.sciencedirect.com
M Anioła, Z Dega-Szafran, A Katrusiak, A Komasa… - Vibrational …, 2016 - Elsevier
(R/S)-Piperidine-3-carboxylic acid (P3C, nipecotic acid) forms a stable 1:1 hydrogen-bonded complex with 2,6-dichloro-4-nitrophenol (DCNP). Both, in crystal and in the optimized …
Number of citations: 5 www.sciencedirect.com
X Ji, S Geng, S Zhang, Y Gong, X Zhang, R Li… - Chemistry of …, 2022 - ACS Publications
Hybrid multifunctional materials have great potential in a wide variety of applications due to their flexible combination of organic and inorganic components. Introducing chiral organic …
Number of citations: 11 pubs.acs.org
H Komeda, H Harada, S Washika… - European Journal of …, 2004 - Wiley Online Library
A novel amidase acting on (R,S)‐piperazine‐2‐tert‐butylcarboxamide was purified from Pseudomonas sp. MCI3434 and characterized. The enzyme acted R‐stereoselectively on (R,S)‐…
Number of citations: 72 febs.onlinelibrary.wiley.com
DW Engers, AL Rodriguez, R Williams… - ChemMedChem …, 2009 - Wiley Online Library
An iterative analogue library synthesis strategy rapidly developed comprehensive SAR for the mGluR5 ago‐potentiator ADX‐47273. This effort identified key substituents in the 3‐…
Y Liu, J Ji, J Sun, L He, Y Gao, L Zhai, J Ji, X Ma… - Monatshefte für Chemie …, 2022 - Springer
Discovery of β-lactamase inhibitors is a continuous process due to inherent capability of resistance in bacteria against existing inhibitors. Diazabicyclooctane ring is a non-β-lactam motif …
Number of citations: 4 link.springer.com
JL Gilmore, JE Sheppeck, SH Watterson… - Journal of Medicinal …, 2016 - ACS Publications
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that regulates a multitude of physiological processes such as lymphocyte trafficking, cardiac function, vascular …
Number of citations: 24 pubs.acs.org
Z Hu - 2015 - scholarshare.temple.edu
In the study of structurally restricted cyclic β-amino acids and peptides, methanopyrrolidine-5-carboxylic acids (MetPyr-5-acids), or 5-syn-carboxy-2-azabicyclo[2.1.1] hexanes, and …
Number of citations: 1 scholarshare.temple.edu
G Xia, X You, L Liu, H Liu, J Wang, Y Shi, P Li… - European Journal of …, 2013 - Elsevier
The potential roles of 11β-HSD1 inhibitors in metabolic syndrome, T2D and obesity were well established and currently several classes of 11β-HSD1 inhibitors have been developed as …
Number of citations: 22 www.sciencedirect.com
AD Hobson, CM Harris, EL van der Kam… - Journal of medicinal …, 2015 - ACS Publications
S1P 5 is one of 5 receptors for sphingosine-1-phosphate and is highly expressed on endothelial cells within the blood–brain barrier, where it maintains barrier integrity in in vitro models …
Number of citations: 55 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.